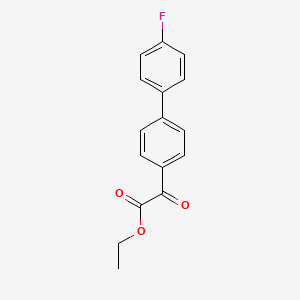
(4'-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C16H13FO3 and a molecular weight of 272.2753 g/mol It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and an oxoacetic acid ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst.
Industrial Production Methods
Industrial production of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of (4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)boronic acid: A related compound used in similar coupling reactions.
(4-Fluoro-2-methoxyphenyl)oxoacetic acid ethyl ester: Another derivative with different substituents on the phenyl ring.
Uniqueness
(4’-Fluorobiphenyl-4-yl)oxoacetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H13FO3 |
|---|---|
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-fluorophenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C16H13FO3/c1-2-20-16(19)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 |
Clave InChI |
CEKDPEHLONPNMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


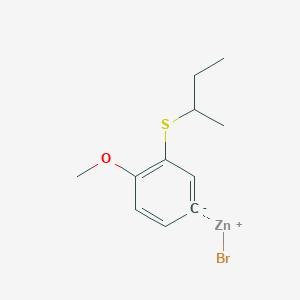
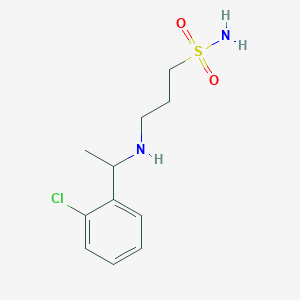


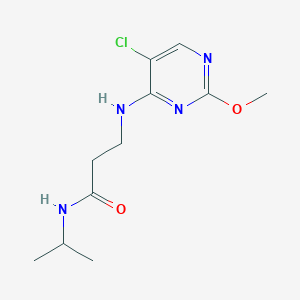
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
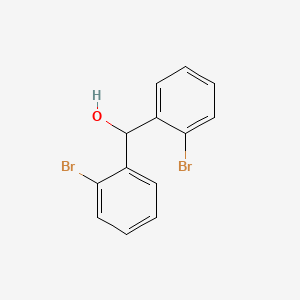
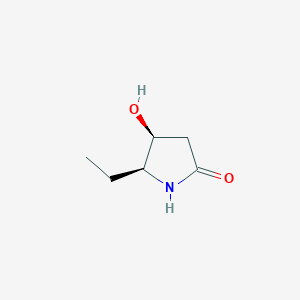
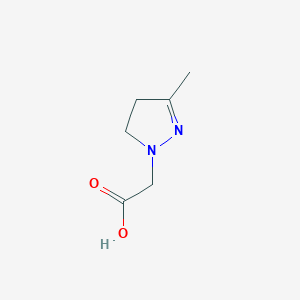
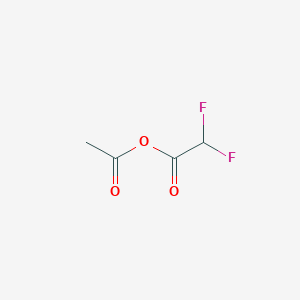
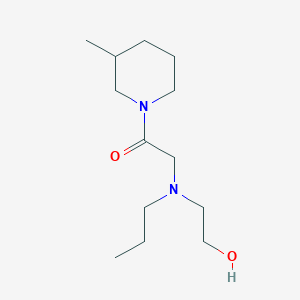
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)

